molecular formula C9H12FNO2S B2818480 2-(3-Fluorophenyl)propane-1-sulfonamide CAS No. 1892497-64-1

2-(3-Fluorophenyl)propane-1-sulfonamide

Cat. No.: B2818480
CAS No.: 1892497-64-1
M. Wt: 217.26
InChI Key: GECLCEKRULIFPA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propane-1-sulfonamide is a sulfonamide derivative featuring a propane backbone substituted with a 3-fluorophenyl group and a sulfonamide moiety. The compound’s structure (Fig. 1) combines the electron-withdrawing fluorine atom with the sulfonamide group, a common pharmacophore in medicinal chemistry due to its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

Properties

IUPAC Name

2-(3-fluorophenyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-7(6-14(11,12)13)8-3-2-4-9(10)5-8/h2-5,7H,6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECLCEKRULIFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)propane-1-sulfonamide typically involves the reaction of 3-fluorobenzene with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the sulfonamide group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluorophenyl)propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folate synthesis .

Comparison with Similar Compounds

3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide

Structural Differences :

  • Substituent: 3-(Trifluoromethyl)phenoxy vs. 3-fluorophenyl.
  • Backbone: Propane-sulfonamide chain with an ether linkage.
    Key Properties :
  • Higher molecular weight (283.27 vs. 215.25) and lipophilicity due to the trifluoromethyl group, which may enhance membrane permeability but reduce aqueous solubility .
  • The phenoxy group introduces conformational rigidity compared to the direct fluorophenyl attachment in the target compound.

2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid

Structural Differences :

  • Core: Amino acid (phenylpropanoic acid) vs. propane-sulfonamide.
  • Substituent: Naphthalene-2-sulfonamido vs. fluorophenyl.
    Key Properties :
  • The naphthalene moiety enhances aromatic stacking interactions but may reduce metabolic stability.

AZD1152 Intermediate (2-{ethyl[3-({4-[(5-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-y]}oxy)propyl]amino}ethyl dihydrogen phosphate)

Structural Differences :

  • Complex structure with pyrazolyl, quinazolinyl, and phosphate groups.
  • Shared 3-fluorophenyl motif.
    Key Properties :
  • Demonstrates the pharmacological relevance of the 3-fluorophenyl group in kinase inhibition (e.g., Aurora B kinase) .
  • Highlights the role of fluorine in improving binding affinity and metabolic stability.

Fluorophenyl-Containing Amines and Esters ()

Structural Differences :

  • Functional groups: Amines, esters, or morpholine rings vs. sulfonamide.
    Key Properties :
  • Esters and amines exhibit varying pharmacokinetic profiles (e.g., faster hydrolysis or protonation).
  • Fluorophenyl groups across these compounds underscore their utility in modulating electronic and steric properties.

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituent Molecular Weight Key Properties Source
This compound C₉H₁₁FNO₂S 3-fluorophenyl 215.25 Moderate lipophilicity, sulfonamide pharmacophore Estimated
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide C₁₀H₁₂F₃NO₃S 3-(trifluoromethyl)phenoxy 283.27 High lipophilicity, low solubility
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid C₁₉H₁₇NO₄S Naphthalene-2-sulfonamido 355.41 Acidic, crystalline structure
AZD1152 Intermediate Complex 3-fluorophenyl, pyrazol - Kinase inhibition

Research Findings and Implications

  • Fluorine Effects : The 3-fluorophenyl group enhances binding through hydrophobic interactions and fluorine’s electronegativity, as seen in AZD1152’s kinase inhibition .
  • Substituent Trade-offs : Trifluoromethyl groups (e.g., in ) improve potency but reduce solubility, necessitating formulation adjustments .
  • Sulfonamide Versatility : Sulfonamides with aromatic substituents (e.g., naphthalene in ) exhibit diverse applications, from crystallography to enzyme inhibition, depending on backbone flexibility .

Biological Activity

2-(3-Fluorophenyl)propane-1-sulfonamide is an organic compound classified as a sulfonamide derivative. It exhibits potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The compound's unique structure, featuring a fluorophenyl group, enhances its lipophilicity and may improve its pharmacological properties.

  • Molecular Formula: C9H12FNO2S
  • Molecular Weight: 217.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing for the inhibition of enzyme activity, particularly those involved in folate synthesis, which is crucial for bacterial growth.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains. Its mechanism involves the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range for several strains.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may exert its anti-inflammatory effects through the modulation of immune responses.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityUnique Features
This compound YesYesFluorophenyl group enhances lipophilicity
Sulfamethoxazole YesModerateWidely used antibiotic
Sulfadiazine YesLowUsed in combination therapies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-fluorophenyl)propane-1-sulfonamide, and how can reaction conditions be controlled to improve yield?

  • The synthesis typically involves sulfonylation of a fluorophenyl-containing precursor. For example, sulfonamides are often synthesized via nucleophilic substitution between a sulfonyl chloride and an amine. Reaction parameters such as temperature (0–5°C for exothermic steps), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Characterization employs 1H/13C NMR to verify the fluorophenyl moiety (δ ~7.2–7.5 ppm for aromatic protons) and sulfonamide group (δ ~3.1 ppm for CH2-SO2). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C9H12FNO2S, [M+H]+ = 218.06). X-ray crystallography may resolve stereoelectronic effects of the fluorine substituent .

Q. What preliminary biological screening assays are recommended for this compound?

  • Initial screens include:

  • Enzyme inhibition assays : Test against kinases or hydrolases (IC50 determination).
  • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    • Note: Fluorophenyl sulfonamides often show enhanced membrane permeability due to fluorine’s lipophilicity .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s binding affinity in target proteins?

  • Computational docking (e.g., AutoDock Vina) reveals that the 3-fluoro group enhances π-π stacking with aromatic residues (e.g., Phe, Tyr) in active sites. Molecular dynamics simulations suggest fluorine’s electronegativity stabilizes hydrogen bonds with backbone amides. Compare with 2- or 4-fluoro analogs to validate positional effects .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Case example : Discrepant IC50 values in kinase inhibition may arise from buffer pH (affecting sulfonamide protonation) or reducing agents (e.g., DTT, which alters disulfide bonds). Mitigate by:

  • Standardizing assay protocols (pH 7.4, 1 mM EDTA).
  • Validating results across orthogonal assays (e.g., SPR vs. fluorescence polarization).
    • Cross-reference with structurally similar compounds (e.g., ’s tetrazole derivative) to identify assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

  • Modifications to explore :

  • Sulfonamide replacement : Sulfonylurea or sulfamate esters for metabolic stability.
  • Fluorine substitution : Introduce CF3 or OCF3 groups to enhance binding entropy.
  • Propane linker optimization : Replace with cyclopropane or ethylene glycol for conformational rigidity.
    • Prioritize derivatives with logP <3 (to balance solubility and permeability) using QSAR models .

Q. What analytical techniques quantify this compound in complex biological matrices?

  • LC-MS/MS (MRM mode) with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in H2O/MeOH. Use deuterated internal standards (e.g., D5-fluorophenyl analog) for calibration. Limit of quantification (LOQ) typically ≤10 ng/mL in plasma .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis OptimizationSchotten-Baumann reaction under inert atmosphere
Structural ConfirmationX-ray crystallography + DFT calculations
Biological ScreeningHigh-throughput kinase profiling (Eurofins Panlabs)
Data Discrepancy AnalysisOrthogonal assay validation + meta-analysis

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